molecular formula C22H18ClFN2O3S B6569591 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-chloro-6-fluorobenzamide CAS No. 946211-62-7

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-chloro-6-fluorobenzamide

Cat. No.: B6569591
CAS No.: 946211-62-7
M. Wt: 444.9 g/mol
InChI Key: POBSETAFEZNRKU-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-chloro-6-fluorobenzamide is a synthetic organic compound known for its multifaceted applications in scientific research and industry. It possesses unique structural attributes that enable diverse reactivity and potential utility in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-chloro-6-fluorobenzamide typically involves a multi-step synthesis process:

  • Starting with 1,2,3,4-tetrahydroquinoline as the precursor, it undergoes sulfonylation with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

  • The intermediate product is then subjected to a coupling reaction with 2-chloro-6-fluorobenzoyl chloride under acidic or basic conditions, using catalysts like dimethylaminopyridine (DMAP) or in the presence of an organic base.

Industrial Production Methods: Industrial-scale synthesis may employ optimized reaction conditions, automated flow reactors, and high-throughput screening techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides and sulfones.

  • Reduction: It can be reduced, typically at the amide or the sulfone group, depending on the reagents.

  • Substitution: The benzene ring and the chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:
  • Oxidation Reagents: Manganese dioxide (MnO2), hydrogen peroxide (H2O2).

  • Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution Conditions: Heating in the presence of a strong base or acid, using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products: Depending on the reactions, it may yield sulfoxides, sulfones, or substituted benzamide derivatives.

Scientific Research Applications

Chemistry:

  • Catalysis: Utilized as a ligand in coordination chemistry for catalysis.

  • Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.

Biology:
  • Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes or biological targets.

  • Drug Development: Evaluated as a scaffold for developing new therapeutic agents.

Medicine:
  • Antimicrobial Activity: Studied for its antimicrobial properties against various pathogens.

  • Cancer Research: Explored for its potential role in inhibiting cancer cell proliferation.

Industry:
  • Material Science: Used in the design of new materials with unique properties.

  • Polymer Chemistry: A precursor in the synthesis of specialized polymers.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, such as enzyme active sites or cell receptors. By binding to these targets, it can modulate biological pathways, leading to inhibition or activation of various cellular processes. The exact mechanism may vary based on the specific application and biological context.

Comparison with Similar Compounds

Unique Features:

  • Structural Uniqueness: The combination of sulfonyl, quinoline, and benzamide moieties imparts distinct reactivity.

  • Selective Binding: High specificity for certain biological targets due to its unique structural configuration.

Similar Compounds:
  • Sulfonylquinolines: Compounds with a sulfonyl group attached to quinoline, sharing similar reactivity.

  • Benzamides: Similar compounds like N-(2-chlorobenzyl)-2-chloro-6-fluorobenzamide, which may exhibit overlapping applications.

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-chloro-6-fluorobenzamide stands out due to its multi-functional nature, making it a valuable asset in both scientific research and industrial applications.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O3S/c23-18-9-4-10-19(24)21(18)22(27)25-16-11-12-20-15(14-16)6-5-13-26(20)30(28,29)17-7-2-1-3-8-17/h1-4,7-12,14H,5-6,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBSETAFEZNRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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